

# **Application Notes and Protocols for GSK-1004723 Administration in In Vivo Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-1004723 |           |
| Cat. No.:            | B1672344    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK-1004723** is a novel antagonist of the histamine H1 and H3 receptors, positioning it as a potential therapeutic agent for conditions such as allergic rhinitis. While clinical trials have explored its efficacy in humans via intranasal administration, detailed preclinical in vivo administration protocols are not widely published. These application notes provide a comprehensive guide for researchers on the likely administration routes and methodologies for **GSK-1004723** in relevant animal models, based on its intended clinical application and standard practices in pharmacology and toxicology research.

## **Data Presentation**

The following table summarizes the known clinical dosage information for **GSK-1004723**, which can serve as a basis for dose-range finding studies in preclinical models.



| Human Clinical Trial<br>Identifier | Administration Route | Dosage                | Condition                     |
|------------------------------------|----------------------|-----------------------|-------------------------------|
| NCT00824356                        | Intranasal           | 200 μg (single dose)  | Seasonal Allergic<br>Rhinitis |
| NCT00824356                        | Intranasal           | 1000 μg (single dose) | Seasonal Allergic<br>Rhinitis |
| NCT00972504                        | Intranasal           | 1000 μg (repeat dose) | Seasonal Allergic<br>Rhinitis |

# **Experimental Protocols**

Given that **GSK-1004723** has been clinically evaluated as an intranasal spray for allergic rhinitis, the most relevant preclinical in vivo studies would likely involve intranasal administration in rodent models of this condition.

# Protocol 1: Intranasal Administration of GSK-1004723 in a Mouse Model of Allergic Rhinitis

Objective: To evaluate the efficacy of intranasally administered **GSK-1004723** in a murine model of ovalbumin (OVA)-induced allergic rhinitis.

#### Materials:

#### • GSK-1004723

- Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin, depending on the compound's solubility)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- Micropipette with fine tips
- Anesthetic (e.g., isoflurane)



Animal model: BALB/c mice (commonly used for allergic rhinitis models)

#### Procedure:

- Animal Model Induction (Sensitization and Challenge):
  - Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL sterile saline.
  - Challenge: From day 14 to day 21, challenge the mice daily by intranasal administration of 10 μL of OVA solution (1 mg/mL in sterile saline) into each nostril (total of 20 μL per mouse) under light isoflurane anesthesia.
- Preparation of GSK-1004723 Formulation:
  - Based on the required dose, dissolve GSK-1004723 in the chosen vehicle. Due to the lack of specific preclinical data, a dose-range finding study is recommended. A starting point could be to estimate a dose based on the human clinical dose, taking into account the differences in body weight and nasal cavity surface area between mice and humans. For example, a dose range of 1-50 μg per mouse could be explored.
  - Ensure the final formulation is sterile and non-irritating to the nasal mucosa.
- Administration of GSK-1004723:
  - Thirty minutes to one hour prior to the daily OVA challenge (from day 14 to day 21), administer the GSK-1004723 formulation or vehicle control intranasally.
  - Lightly anesthetize the mice with isoflurane.
  - Hold the mouse in a supine position.
  - Using a micropipette with a fine tip, carefully instill 5-10 μL of the GSK-1004723
    formulation into each nostril. Alternate between nostrils to allow for absorption and prevent
    overflow into the lungs.
- Assessment of Allergic Rhinitis Symptoms:



- Immediately after the final OVA challenge on day 21, observe and count the number of sneezes and nasal rubbing motions for a period of 15-30 minutes.
- Record the observations for each animal.
- Sample Collection and Analysis (Optional):
  - At the end of the study, collect blood samples for measurement of OVA-specific IgE levels.
  - Euthanize the animals and collect nasal lavage fluid for analysis of inflammatory cell infiltration (e.g., eosinophils).
  - Nasal tissue can be collected for histological analysis.

# Mandatory Visualizations Signaling Pathway of Histamine Action and Blockade by GSK-1004723





Click to download full resolution via product page

Caption: Mechanism of action of GSK-1004723 in allergic rhinitis.



# **Experimental Workflow for In Vivo Efficacy Testing**



Click to download full resolution via product page







Caption: Workflow for evaluating GSK-1004723 in a mouse model of allergic rhinitis.

• To cite this document: BenchChem. [Application Notes and Protocols for GSK-1004723 Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672344#gsk-1004723-administration-route-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com